molecular formula C17H13ClN2O5 B13893438 2-[2-(5-Chloro-4-methyl-2-nitrophenoxy)ethyl]isoindole-1,3-dione

2-[2-(5-Chloro-4-methyl-2-nitrophenoxy)ethyl]isoindole-1,3-dione

Cat. No.: B13893438
M. Wt: 360.7 g/mol
InChI Key: REZKUUASAFOEPY-UHFFFAOYSA-N
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Description

2-[2-(5-Chloro-4-methyl-2-nitrophenoxy)ethyl]isoindole-1,3-dione is a complex organic compound characterized by its unique structure, which includes an isoindole-1,3-dione core and a substituted phenoxyethyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[2-(5-Chloro-4-methyl-2-nitrophenoxy)ethyl]isoindole-1,3-dione typically involves a multi-step process. One common method starts with the reaction of 5-chloro-4-methyl-2-nitrophenol with 2-bromoethyl phthalimide under basic conditions to form the intermediate 2-[2-(5-chloro-4-methyl-2-nitrophenoxy)ethyl]phthalimide. This intermediate is then subjected to cyclization under acidic conditions to yield the final product .

Industrial Production Methods

In an industrial setting, the production of this compound may involve optimized reaction conditions to maximize yield and purity. This could include the use of high-purity reagents, controlled temperature and pressure conditions, and advanced purification techniques such as recrystallization or chromatography .

Chemical Reactions Analysis

Types of Reactions

2-[2-(5-Chloro-4-methyl-2-nitrophenoxy)ethyl]isoindole-1,3-dione can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group yields an amine, while substitution of the chloro group can yield a variety of substituted derivatives .

Scientific Research Applications

Mechanism of Action

The mechanism of action of 2-[2-(5-Chloro-4-methyl-2-nitrophenoxy)ethyl]isoindole-1,3-dione involves its interaction with specific molecular targets. For example, it may inhibit certain enzymes or receptors, leading to its observed biological effects. The exact pathways and targets can vary depending on the specific application and context .

Comparison with Similar Compounds

Similar Compounds

    2-[2-(5-Chloro-4-methyl-2-nitrophenoxy)ethyl]phthalimide: An intermediate in the synthesis of the target compound.

    N-isoindoline-1,3-dione derivatives:

Uniqueness

2-[2-(5-Chloro-4-methyl-2-nitrophenoxy)ethyl]isoindole-1,3-dione is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. This makes it a valuable compound for various research and industrial applications .

Properties

Molecular Formula

C17H13ClN2O5

Molecular Weight

360.7 g/mol

IUPAC Name

2-[2-(5-chloro-4-methyl-2-nitrophenoxy)ethyl]isoindole-1,3-dione

InChI

InChI=1S/C17H13ClN2O5/c1-10-8-14(20(23)24)15(9-13(10)18)25-7-6-19-16(21)11-4-2-3-5-12(11)17(19)22/h2-5,8-9H,6-7H2,1H3

InChI Key

REZKUUASAFOEPY-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C(C=C1Cl)OCCN2C(=O)C3=CC=CC=C3C2=O)[N+](=O)[O-]

Origin of Product

United States

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